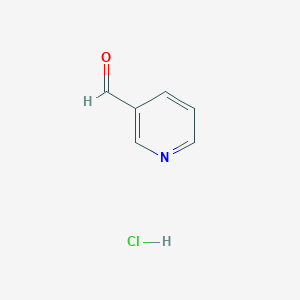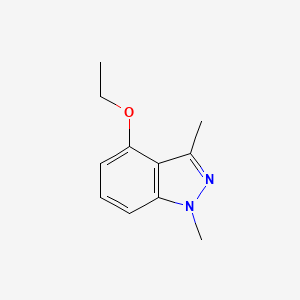
4-ethoxy-1,3-dimethyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of ethoxy and dimethyl groups attached to the indazole core. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1,3-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate followed by cyclization can yield the desired indazole derivative. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the process. Additionally, the development of greener and more sustainable methods, such as solvent-free reactions and the use of renewable starting materials, is an area of ongoing research .
化学反应分析
Types of Reactions
4-ethoxy-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups
科学研究应用
4-ethoxy-1,3-dimethyl-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-ethoxy-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the ethoxy and dimethyl groups.
2H-indazole: A tautomeric form of indazole with different structural and electronic properties.
4-ethoxy-1H-indazole: Similar to 4-ethoxy-1,3-dimethyl-1H-indazole but without the dimethyl groups
Uniqueness
This compound is unique due to the presence of both ethoxy and dimethyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-ethoxy-1,3-dimethylindazole |
InChI |
InChI=1S/C11H14N2O/c1-4-14-10-7-5-6-9-11(10)8(2)12-13(9)3/h5-7H,4H2,1-3H3 |
InChI 键 |
YKMVBDQCEBUAMP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=C1C(=NN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


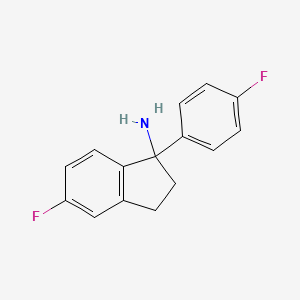

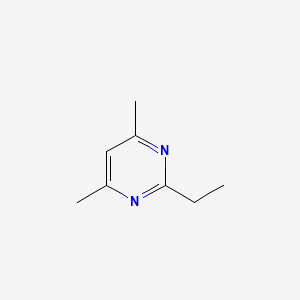
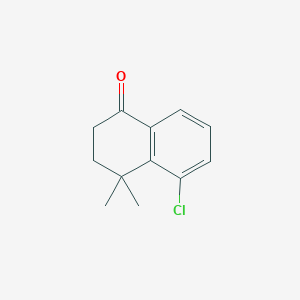
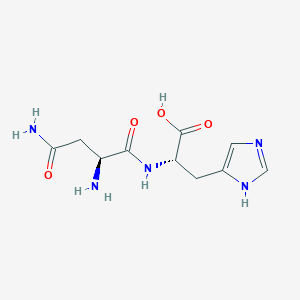
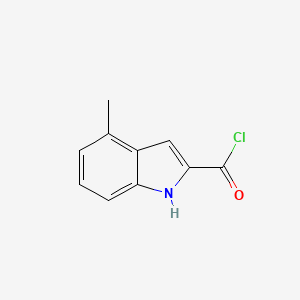

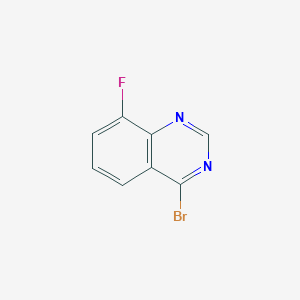
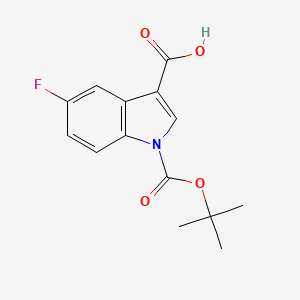

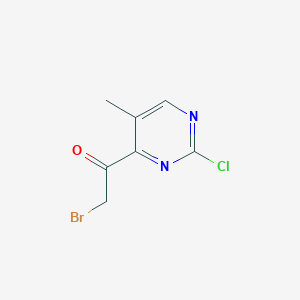
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
